molecular formula C12H11F3O2 B13508593 3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid

3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid

Cat. No.: B13508593
M. Wt: 244.21 g/mol
InChI Key: MUJGIIIRJHBMRU-UHFFFAOYSA-N
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Description

3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid is a fluorinated aromatic carboxylic acid characterized by a cyclobutyl ring substituted with a trifluoromethyl (-CF₃) group at the 1-position, attached to the benzoic acid scaffold at the 3-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclobutyl moiety introduces steric constraints that may influence binding to biological targets.

Properties

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

3-[1-(trifluoromethyl)cyclobutyl]benzoic acid

InChI

InChI=1S/C12H11F3O2/c13-12(14,15)11(5-2-6-11)9-4-1-3-8(7-9)10(16)17/h1,3-4,7H,2,5-6H2,(H,16,17)

InChI Key

MUJGIIIRJHBMRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=CC(=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutyl ring, followed by the introduction of the trifluoromethyl group through a reaction with a trifluoromethylating agent. The final step involves the attachment of the benzoic acid moiety through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the cyclobutyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring or the cyclobutyl ring.

Scientific Research Applications

3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the cyclobutyl ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoic Acid Derivatives

4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoic Acid
  • Structure : A methoxy linker connects a 2-(trifluoromethyl)phenyl group to the 4-position of benzoic acid.
  • Molecular Weight : 296.25 g/mol .
  • Key Differences: The trifluoromethyl group is on a phenyl ring rather than a cyclobutane. The methoxy linker increases flexibility but reduces steric hindrance compared to the rigid cyclobutyl group.
3-Benzyloxy-4-methylbenzoic Acid
  • Structure : A benzyloxy group at the 3-position and a methyl group at the 4-position of benzoic acid.
  • Molecular Weight: Not explicitly stated (estimated ~256 g/mol) .
  • Key Differences: Lacks fluorination, reducing metabolic stability and lipophilicity.

Cyclobutyl-Substituted Analogs

2-[(1s,3s)-3-(Trifluoromethyl)cyclobutyl]acetic Acid
  • Structure : A cyclobutyl ring with a trifluoromethyl group at the 3-position, linked to an acetic acid chain.
  • Molecular Weight : 231.21 g/mol .
  • Key Differences :
    • Acetic acid substituent instead of benzoic acid, reducing aromatic interactions.
    • The smaller carboxylic acid group may lower molecular rigidity and bioavailability.
2-{1-[3-(Trifluoromethyl)phenyl]cyclobutyl}acetic Acid
  • Structure : Cyclobutyl ring fused to a 3-(trifluoromethyl)phenyl group, with an acetic acid chain.
  • Molecular Weight: Not explicitly stated (estimated ~288 g/mol) .
  • Key Differences :
    • The phenyl group replaces one cyclobutyl carbon, increasing aromatic surface area for hydrophobic interactions.
    • The acetic acid chain’s shorter length may limit hydrogen-bonding capacity compared to benzoic acid.

Metabolically Related Compounds

4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic Acid
  • Structure : A pyrazole core with trifluoromethyl and sulfamoylphenyl groups, linked to benzoic acid.
  • Molecular Weight : ~441 g/mol (calculated) .
  • Key Differences: The pyrazole ring introduces heterocyclic character, enhancing hydrogen-bonding and target specificity.

Research Implications

  • Lipophilicity: The trifluoromethyl group and cyclobutyl ring in 3-[1-(Trifluoromethyl)cyclobutyl]benzoic acid likely confer higher logP values compared to non-fluorinated analogs, enhancing membrane permeability .
  • Acidity : Substitution at the 3-position may lower the pKa of the carboxylic acid relative to 4-substituted analogs, affecting ionization and solubility.
  • Metabolic Stability : Cyclobutyl rigidity may reduce oxidative metabolism compared to flexible methoxy-linked compounds .

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